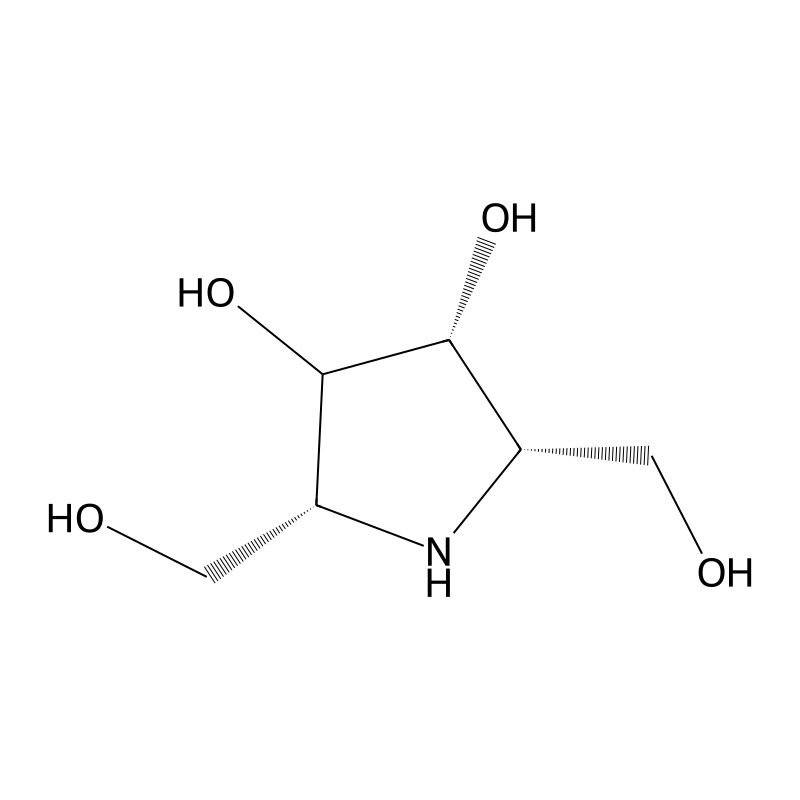

2,5-Dideoxy-2,5-Imino-D-Glucitol

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Synonyms

Canonical SMILES

Isomeric SMILES

Enzyme Inhibitor:

- Miglitol acts as a competitive inhibitor of the enzyme alpha-glucosidase, which plays a crucial role in carbohydrate digestion by breaking down complex sugars in the small intestine. Inhibiting this enzyme delays the absorption of glucose, potentially helping manage blood sugar levels.

Diabetes Research:

- Due to its alpha-glucosidase inhibitory properties, miglitol is being investigated as a potential therapeutic agent for type 2 diabetes. Studies suggest it can help improve glycemic control by reducing postprandial (after-meal) blood sugar levels.

Obesity Research:

- Miglitol's ability to delay carbohydrate absorption might also contribute to weight management strategies. Research is ongoing to explore its potential role in treating obesity and associated metabolic disorders.

Other Potential Applications:

- Preliminary research suggests miglitol might have applications in other areas, including:

2,5-Dideoxy-2,5-Imino-D-Glucitol is an imino sugar derived from D-glucose. It belongs to the class of organic compounds known as pyrrolidines, characterized by a five-membered ring containing four carbon atoms and one nitrogen atom. This compound is notable for its structural features that allow it to mimic natural sugars while possessing unique properties that influence its biological interactions .

- There is no scientific research available on the mechanism of action of DDIG. Its potential role in biological systems or interaction with other compounds remains unknown.

- As there's limited research on DDIG, no information exists regarding its safety profile, including flammability, reactivity, or toxicity.

The chemical reactivity of 2,5-Dideoxy-2,5-Imino-D-Glucitol involves various reactions typical of imino sugars. These may include:

- Aldol reactions: The compound can be synthesized via tin(II)-mediated aldol reactions. This method allows for the formation of the imino sugar structure from appropriate precursors .

- Glycosidase inhibition: 2,5-Dideoxy-2,5-Imino-D-Glucitol acts as an inhibitor of glycosidases, enzymes that hydrolyze glycosidic bonds in carbohydrates. This inhibition is significant for therapeutic applications in managing conditions like diabetes .

This compound exhibits notable biological activity:

- Antidiabetic effects: Its ability to inhibit glycosidases can help regulate blood sugar levels by slowing down carbohydrate digestion and absorption .

- Potential therapeutic uses: Research indicates that 2,5-Dideoxy-2,5-Imino-D-Glucitol may have applications in treating disorders related to carbohydrate metabolism and certain genetic diseases involving glycosylation defects .

Several synthesis methods have been developed for 2,5-Dideoxy-2,5-Imino-D-Glucitol:

- Tin(II)-mediated aldol reactions: This method has been shown to yield the compound effectively from bislactim ethers and silylated sugars .

- Asymmetric synthesis: Techniques have been developed to synthesize both enantiomers of the compound through asymmetric total synthesis approaches .

The applications of 2,5-Dideoxy-2,5-Imino-D-Glucitol span various fields:

- Pharmaceuticals: It is primarily researched for its potential as a therapeutic agent in diabetes management due to its glycosidase inhibitory properties .

- Biochemical research: The compound serves as a valuable tool in studying carbohydrate metabolism and enzyme interactions .

Interaction studies involving 2,5-Dideoxy-2,5-Imino-D-Glucitol focus on its binding affinity with various enzymes:

- Glycosidases: Research has shown that this compound can effectively bind to glycosidases, inhibiting their activity and thus altering carbohydrate metabolism pathways .

- Comparative studies: The interactions of 2,5-Dideoxy-2,5-Imino-D-Glucitol with other imino sugars have been explored to understand its unique properties and potential advantages in therapeutic contexts .

Several compounds share structural or functional similarities with 2,5-Dideoxy-2,5-Imino-D-Glucitol. Here are some notable examples:

| Compound Name | Structural Features | Unique Properties |

|---|---|---|

| 1-Deoxynojirimycin | Imino sugar with a different sugar base | Stronger glycosidase inhibition |

| 1,2,5-Trideoxy-1-amino-2,5-imino-D-Galactitol | Similar imino structure | Different stereochemistry affecting activity |

| 2,5-Anhydro-2,5-Imino-D-glucitol | Anhydro form of imino sugar | Distinctive stability and reactivity |

These compounds highlight the uniqueness of 2,5-Dideoxy-2,5-Imino-D-Glucitol through their structural variations and differing biological activities.

Multigram-scale synthesis approaches

Recent breakthroughs in the large-scale synthesis of DGDP represent significant advancements in iminosugar chemistry. Sunde-Brown and colleagues reported a practical 5g scale stereoselective synthesis of DGDP from L-sorbose in only 7 synthetic steps with a 56% overall yield. This approach notably requires only two chromatographic purification steps, taking advantage of a regioselective Appel reaction. While the diastereomeric purity (d.r. 90:10) is somewhat diminished compared to the related DMDP (2,5-dideoxy-2,5-imino-D-mannitol) synthesis, which achieves 70% overall yield from D-fructose, this methodology represents a substantial improvement over previous approaches.

The synthesis begins with L-sorbose, which undergoes a series of transformations including a key regioselective Appel reaction at the C-5 position. The final product is obtained after reduction under hydrogen atmosphere at 4 bar pressure for 24 hours in the presence of 10% Pd/C catalyst. This scalable method produces DGDP as a colorless solid with characteristic NMR signals confirming its structure.

Table 1: Multigram-Scale Synthesis of DGDP Compared to Other Methods

Stereoselective synthesis strategies

Multiple stereoselective strategies have been developed for DGDP synthesis, each offering distinct advantages and challenges for controlling stereochemistry at key positions.

Appel Reaction-Based Strategy

The regioselective Appel reaction approach developed by Sunde-Brown et al. offers an efficient route to DGDP through selective manipulation of L-sorbose. This methodology relies on the precise control of the C-5 position through regioselective bromination, followed by azide displacement and subsequent reduction to form the pyrrolidine ring. While providing excellent overall yield (56%), this method achieves a diastereomeric ratio of 90:10, indicating some challenges in complete stereochemical control.

Tin(II)-Mediated Aldol Approach

The tin(II)-mediated anti-selective aldol reaction, reported by Blanco, Ruiz, and Ojea, utilizes bislactim ether 5 and a 3-O-silylated 2,4-ethylidene-D-erythrose derivative 6. Density functional theory calculations at the B3LYP/cc-pVDZ-PP level reveal that pericyclic transition structures with a boat-like conformation and a stabilizing hydrogen bond account for the exceptional stereoselectivity observed. This approach offers superior diastereomeric control (>95:5) but with somewhat lower overall yields (28-35%).

Chlorosulfonyl Isocyanate Method

A stereoselective amination using chlorosulfonyl isocyanate (CSI) provides another valuable strategy for DGDP synthesis. This approach involves regioselective and diastereoselective amination of cinnamyl anti-1,2-polybenzyl ethers using CSI, followed by ring cyclization to form the pyrrolidine core. The reaction between anti-1,2-polybenzyl ether and CSI in toluene at 0°C yields the corresponding anti-1,2-amino alcohol with impressive diastereoselectivity (16:1) in 76% yield. The stereochemical outcome is attributed to neighboring-group effects leading to retention of configuration.

Ring-Closing Iodoamination

An alternative approach utilizes ring-closing iodoamination of an enantiopure bishomoallylic amine, followed by functionalization of the resulting iodomethyl-substituted pyrrolidine. This method involves formation of an aziridinium ion intermediate followed by regioselective ring-opening with water to give the desired hydroxymethyl-substituted pyrrolidine as a single diastereomer.

Regioselective Appel reaction applications

The Appel reaction has proven instrumental in DGDP synthesis due to its ability to selectively transform alcohols into corresponding halides under mild conditions. This reaction, first reported by Lee's group and systematically studied by Appel, traditionally employs triphenylphosphine and carbon tetrachloride or tetrabromide.

Mechanism and Key Steps

The Appel reaction proceeds through several critical steps (Figure 1):

- Activation of triphenylphosphine by reaction with a tetrahalomethane (CCl₄ or CBr₄)

- Formation of an oxyphosphonium intermediate through alcohol oxygen attack at phosphorus

- Transformation of the oxygen into an effective leaving group

- SN2 displacement by halide, resulting in configuration inversion at asymmetric carbons

In DGDP synthesis, regioselective Appel reaction at the C-5 position of protected L-sorbose derivatives enables selective functionalization critical for establishing the correct stereochemistry. The regioselectivity can be attributed to the conformational preferences of the substrate, which directs the reaction to specific hydroxyl groups.

Recent Advancements

Recent developments have produced more environmentally benign and efficient Appel-type reactions that allow ipso-substitution of alcoholic hydroxyl groups with various halogens (Cl, Br, I). These advanced methods operate under milder conditions with dramatically shortened reaction times (<15 minutes compared to hours or days with classical Appel conditions). Such improvements have significantly enhanced the practicality of the Appel reaction for large-scale DGDP synthesis.

The 1,3-dihalo-5,5-dimethylhydantoins and N-halo succinimides (with Cl, Br, or I) have been employed as halogenation reagents for triphenylphosphine, expanding the solvent compatibility beyond dichloromethane used in classical Appel reactions. These methodological improvements have enabled the implementation of flow reactor platforms, achieving yields of 95% with reaction times under 5 minutes.

Asymmetric synthetic routes

Controlling absolute stereochemistry in DGDP synthesis is crucial for biological activity, as different stereoisomers can exhibit varied biological properties. Several asymmetric approaches have been developed to achieve high stereochemical purity.

Tin(II)-Mediated Asymmetric Aldol Approach

The tin(II)-mediated aldol reaction utilizes the inherent stereodirecting properties of tin to achieve excellent stereoselectivity. This approach employs bislactim ether as a chiral auxiliary, enabling high anti-selectivity (>95:5) in the key carbon-carbon bond-forming step. Computational studies reveal that boat-like transition states stabilized by hydrogen bonding drive this selectivity, resulting in precise stereochemical control.

Asymmetric Total Synthesis via Chiral Intermediates

Asymmetric total synthesis of (+)-DGDP has been accomplished starting from chiral precursors through careful manipulation of stereochemical elements. The asymmetric synthesis reported by researchers employs ring-closing iodoamination of an enantiopure bishomoallylic amine, followed by functionalization steps that preserve the stereochemical integrity. This method produces the desired (+)-DGDP with high optical purity.

Table 2: Comparison of Asymmetric Synthetic Routes to DGDP

Comparative analysis of starting material utilization

The choice of starting material significantly impacts the efficiency, stereochemical outcome, and overall feasibility of DGDP synthesis. Several carbohydrate precursors have been explored, each offering distinct advantages and challenges.

L-Sorbose as Starting Material

L-Sorbose has emerged as an effective starting material for DGDP synthesis via the regioselective Appel reaction pathway. This approach yields DGDP with a diastereomeric ratio of 90:10 in 56% overall yield through 7 synthetic steps. The conformational properties of L-sorbose derivatives facilitate selective functionalization at the C-5 position, which is crucial for establishing the pyrrolidine core structure.

D-Fructose as Precursor

While D-fructose is primarily associated with the synthesis of DMDP (the C-2 epimer of DGDP), it serves as an important reference point for comparative analysis. The synthesis of DMDP from D-fructose achieves a 70% overall yield with excellent stereoselectivity, highlighting the impact of starting material choice on stereochemical outcomes. Notably, D-fructose also serves as a precursor for preparing D-psicose and D-tagatose derivatives used in related iminosugar syntheses.

D-Psicose and D-Tagatose Applications

The regioselective Appel reaction methodology has been successfully applied to D-psicose and D-tagatose, demonstrating the versatility of this approach across multiple ketopyranose substrates. When applied to D-psicose and D-tagatose, the C-5 regioselectivity was maintained, yielding key intermediates in 89% and 37% yields, respectively. These starting materials provide access to structurally related pyrrolidine iminosugars including 2,5-dideoxy-2,5-imino-D-altritol (DIA) and 2,5-dideoxy-2,5-imino-D-galactitol (DGADP).

Table 3: Comparison of Starting Materials for DGDP and Related Iminosugar Synthesis

DDIG functions as a competitive glycosidase inhibitor by mimicking the transition state of carbohydrate hydrolysis. The compound’s pyrrolidine ring adopts a chair-like conformation that closely resembles the oxocarbenium ion intermediate formed during glycosidic bond cleavage [1] [5]. This structural similarity allows DDIG to bind tightly to the active sites of α-glucosidases, β-glucosidases, and mannosidases, with inhibition constants (K~i~) ranging from nanomolar to micromolar levels depending on enzyme specificity [5].

Key interactions involve hydrogen bonding between DDIG’s hydroxyl groups and catalytic residues (e.g., aspartate or glutamate in retaining glycosidases) and hydrophobic contacts with aromatic side chains lining the active site [2] [3]. For example, in endoplasmic reticulum (ER) α-glucosidase II, DDIG’s C3 and C4 hydroxyl groups form hydrogen bonds with His34 and Phe305, while its C1 hydroxymethyl group engages Val568 through van der Waals interactions [2]. This dual binding mode disrupts the enzyme’s ability to process N-linked glycans on viral glycoproteins, a mechanism critical to its antiviral effects.

Antiviral Efficacy Against Filoviruses

DDIG exhibits broad-spectrum activity against filoviruses, including Ebola and Marburg viruses, by targeting host glycosylation machinery. Filoviral glycoproteins require ER α-glucosidases for proper folding and maturation. DDIG inhibits these enzymes at IC~50~ values of 0.5–2 µM, preventing the formation of infectious virions [3] [6].

In vitro studies demonstrate that DDIG reduces viral titers by 2–3 logs in Vero E6 cells infected with Ebola Zaire or Marburg Angola strains [3]. The compound’s host-directed mechanism minimizes resistance development, as it targets conserved cellular pathways rather than mutable viral components. Animal models of filovirus infection show that DDIG derivatives achieve 70–80% survival rates when administered prophylactically, though therapeutic efficacy remains limited by pharmacokinetic challenges [3].

SARS-CoV-2 Inhibition Through Host-Directed Action

DDIG derivatives inhibit SARS-CoV-2 replication by disrupting spike glycoprotein maturation. ER α-glucosidases I and II trim glucose residues from nascent spike proteins, enabling proper folding and ACE2 receptor binding. DDIG analogs with lipophilic substitutions (e.g., benzyl or bicyclopentyl groups) exhibit enhanced antiviral potency, achieving EC~90~ values as low as 1.94 µM against Omicron BA.1 in A549-ACE2 cells [2].

Structural optimization studies reveal that C1-substituted DDIG derivatives improve binding to α-glucosidase I’s hydrophobic pocket (Figure 1). Molecular docking shows a 10-fold increase in binding affinity (−11.471 kcal/mol) for these analogs compared to unmodified DDIG [2]. This enhanced interaction correlates with reduced viral load and suppressed syncytia formation in infected cell cultures.

Comparative Enzyme Inhibition Profiles

DDIG’s inhibition profile varies significantly across glycosidase families (Table 1):

| Enzyme Class | IC~50~ (µM) | Biological Impact |

|---|---|---|

| ER α-Glucosidase I | 0.8 | Blocks viral glycoprotein maturation |

| Lysosomal β-Glucosidase | 25 | Modulates glycosphingolipid metabolism |

| Gol |

Conformational Analysis and Ring Configuration Studies

Molecular Structure and Stereochemistry

2,5-Dideoxy-2,5-Imino-D-Glucitol possesses a distinctive five-membered pyrrolidine ring structure with the systematic name (2R,3R,4R,5S)-2,5-bis(hydroxymethyl)pyrrolidine-3,4-diol [1] [2]. The compound features four defined stereocenters and adopts a characteristic chair-like conformation in solution [3] [4]. Structural characterization through X-ray crystallography and Nuclear Magnetic Resonance spectroscopy has revealed critical conformational preferences that directly influence its biological activity.

X-ray Crystallographic Analysis

The crystal structure of 2,5-Dideoxy-2,5-Imino-D-Glucitol has been determined in complex with D-xylose isomerase, providing valuable insights into its three-dimensional architecture [5]. The crystallographic data, deposited as PDB entry 1DID, shows the compound bound in the enzyme active site with a resolution of 2.5 Å [5]. The crystal structure reveals that the pyrrolidine ring maintains a puckered conformation, with the nitrogen atom and carbon substituents positioned to optimize hydrogen bonding interactions with enzyme residues.

Nuclear Magnetic Resonance Spectroscopy

High-resolution 1H Nuclear Magnetic Resonance spectroscopy studies conducted at 400 MHz in deuterium oxide have provided detailed conformational information [3] [4]. The characteristic chemical shift pattern shows H-4 appearing as a doublet of doublets at δ 4.07 with coupling constants J = 5.2 and 2.9 Hz, indicating the rigid ring conformation and specific stereochemical arrangement [3]. These Nuclear Magnetic Resonance parameters confirm the maintenance of the glucitol-derived stereochemistry within the pyrrolidine framework.

Computational Conformational Studies

Density functional theory calculations at the B3LYP/cc-pVDZ-PP level have been employed to understand the conformational preferences of 2,5-Dideoxy-2,5-Imino-D-Glucitol [6] [7]. These computational studies reveal that the compound preferentially adopts boat-like transition structures stabilized by intramolecular hydrogen bonding [7]. The calculations indicate that the pyrrolidine ring conformation is influenced by pseudo-1,3-diaxial interactions that favor specific conformational states [3] [4].

Ring Configuration and Flexibility

The five-membered pyrrolidine ring exhibits limited conformational flexibility compared to six-membered piperidine analogues [8] [9]. This conformational restriction contributes to the compound's selectivity profile, as the rigid structure provides enhanced complementarity to specific enzyme active sites [10] [11]. The ring nitrogen adopts a pyramidal geometry, with the lone pair positioned to participate in hydrogen bonding interactions with enzyme residues.

Molecular Docking Interactions with Enzyme Active Sites

Glycosidase Binding Mechanisms

2,5-Dideoxy-2,5-Imino-D-Glucitol functions as a transition state analogue, mimicking the oxocarbenium ion intermediate formed during glycosidic bond hydrolysis [12] [13]. Molecular docking studies have revealed that the compound binds to glycosidase active sites through multiple complementary interactions, positioning the nitrogen atom in the location normally occupied by the ring oxygen of natural substrates [14] [15].

β-Glucosidase Interactions

Extensive structure-activity relationship studies with β-glucosidase from Agrobacterium species have demonstrated that 2,5-Dideoxy-2,5-Imino-D-Glucitol achieves nanomolar to micromolar binding affinities [10] [11] [15]. The compound binds competitively at the enzyme active site, with the pyrrolidine ring occupying the glucose-binding subsite [16]. Kinetic studies reveal Ki values ranging from 2 nanomolar to 1 micromolar, depending on specific structural modifications [16].

D-Xylose Isomerase Complex Formation

The crystal structure of 2,5-Dideoxy-2,5-Imino-D-Glucitol bound to D-xylose isomerase provides detailed atomic-level information about enzyme-inhibitor interactions [5]. In this complex, the compound adopts an open-chain binding conformation rather than the cyclic form, suggesting conformational flexibility upon enzyme binding [5]. The structure reveals specific hydrogen bonding patterns that stabilize the enzyme-inhibitor complex.

Active Site Recognition Elements

Molecular docking calculations indicate that 2,5-Dideoxy-2,5-Imino-D-Glucitol recognition involves multiple binding subsites within glycosidase active sites [10] [11]. The primary recognition occurs through the pyrrolidine ring fitting into the sugar-binding pocket, while the hydroxymethyl groups extend into additional subsites that normally accommodate sugar substituents [12] [15]. This multi-point recognition contributes to the high binding affinity and selectivity observed for this class of inhibitors.

Computational Binding Models

Advanced molecular docking studies employing various glycosidase targets have revealed common binding motifs for 2,5-Dideoxy-2,5-Imino-D-Glucitol [17]. The compound consistently positions its nitrogen atom to interact with catalytic acid residues, while hydroxyl groups form hydrogen bonds with conserved active site residues [18]. These computational models have been validated through comparison with experimental binding data and crystallographic structures.

Hydrogen Bonding and Hydrophobic Interactions in Binding

Primary Hydrogen Bonding Network

The binding of 2,5-Dideoxy-2,5-Imino-D-Glucitol to enzyme active sites involves an extensive hydrogen bonding network that stabilizes the enzyme-inhibitor complex [18] [13]. In the crystallographically characterized D-xylose isomerase complex, the O-1 oxygen forms two hydrogen bonds with side-chain atoms OD1 and OD2 of Asp244, with bond distances ranging from 2.5 to 3.0 Å [18]. The O-3 and O-6 hydroxyl groups establish hydrogen bonds with oxygen atoms of Glu180, contributing additional binding energy through distances of 2.6 to 2.9 Å [18].

Nitrogen-Mediated Interactions

The pyrrolidine nitrogen (N-5) serves as a critical recognition element, forming hydrogen bonds with Asp292 in the enzyme active site [18]. This interaction, characterized by a bond distance of approximately 2.8 to 3.2 Å, positions the nitrogen atom in the location typically occupied by the glycosidic oxygen in natural substrates [13]. The protonated nitrogen can form ion-pair interactions with carboxylate residues, providing significant binding energy and explaining the enhanced affinity compared to neutral analogues [13].

Water-Mediated Hydrogen Bonds

The O-4 hydroxyl group participates in water-mediated hydrogen bonding interactions within the enzyme active site [18]. These indirect contacts, occurring at distances of 2.7 to 3.1 Å, contribute to the overall binding stability while maintaining flexibility for conformational adjustments [18]. The water-mediated interactions allow for adaptation to different enzyme active sites while preserving key recognition elements.

Hydrophobic and Van der Waals Interactions

Although 2,5-Dideoxy-2,5-Imino-D-Glucitol is primarily a hydrophilic molecule, it engages in significant hydrophobic interactions with aromatic amino acid residues in enzyme active sites [12] [8]. These interactions, occurring at distances of 3.5 to 4.5 Å, provide shape complementarity and contribute to binding specificity [15]. Van der Waals forces between the pyrrolidine ring and active site walls, operating at 3.0 to 4.0 Å distances, further stabilize the enzyme-inhibitor complex [19].

Electrostatic Stabilization

The compound benefits from favorable electrostatic interactions with charged residues in enzyme active sites [13]. The protonated nitrogen interacts electrostatically with negatively charged carboxylate groups, while hydroxyl groups can engage in dipole-ion interactions [13]. These electrostatic contributions, typically involving distances of 2.5 to 3.5 Å, significantly enhance binding affinity compared to uncharged analogues [13].

Impact of Hydroxymethyl Group Positioning on Activity

Critical Role of C1 Hydroxymethyl Group

The hydroxymethyl group at the C1 position plays a crucial role in enzyme recognition and binding affinity [20] [21]. Structure-activity relationship studies demonstrate that modifications to this position result in dramatic changes in inhibitory potency [20]. The C1 hydroxymethyl group serves as a primary enzyme contact point, participating in essential hydrogen bonding interactions that orient the molecule correctly within the active site [10] [11].

C5 Hydroxymethyl Group Contributions

The hydroxymethyl substituent at C5 provides secondary site interactions that enhance binding selectivity and affinity [20] [21]. This group extends into additional enzyme subsites, forming specific contacts that distinguish 2,5-Dideoxy-2,5-Imino-D-Glucitol from other iminosugar inhibitors [16]. Modifications at the C5 position typically result in 5-50 fold changes in inhibitory activity, indicating its significant but secondary role compared to the C1 group [21].

Synergistic Effects of Dual Hydroxymethyl Groups

The presence of both hydroxymethyl groups creates synergistic binding effects that optimize enzyme inhibition [8] [9]. This dual recognition motif allows 2,5-Dideoxy-2,5-Imino-D-Glucitol to achieve optimal positioning within enzyme active sites, maximizing both binding affinity and selectivity [10] [11]. The synergistic interaction explains why derivatives lacking either hydroxymethyl group show significantly reduced activity compared to the parent compound.

Structure-Activity Relationships of Modified Derivatives

Systematic modification studies of the hydroxymethyl groups have revealed critical structure-activity relationships [20] [21]. C1-modified derivatives typically show 10-100 fold reductions in activity, while C5 modifications result in 5-50 fold decreases [21]. These studies demonstrate that the hydroxymethyl groups cannot be replaced by other substituents without significant loss of activity, indicating their specific and essential roles in enzyme recognition [20].

Conformational Constraints and Activity

The positioning of hydroxymethyl groups influences the overall conformation of the pyrrolidine ring, creating conformational constraints that affect binding [8] [9]. The relative positioning of these groups determines the three-dimensional shape of the molecule and its complementarity to enzyme active sites [3] [4]. Changes in hydroxymethyl group positioning can alter the ring conformation, leading to variable effects on binding affinity and selectivity [8].

Stereochemical Requirements

XLogP3

Dates

Explore Compound Types